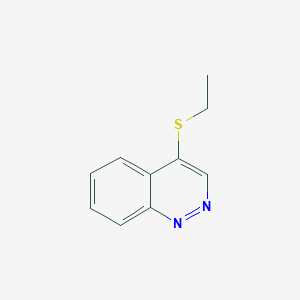![molecular formula C8H12Br2N2O2 B14731116 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone CAS No. 6302-66-5](/img/structure/B14731116.png)
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone is an organic compound that belongs to the class of brominated piperazine derivatives. This compound is characterized by the presence of two bromine atoms and a piperazine ring, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone typically involves the bromination of piperazine derivatives. One common method includes the reaction of piperazine with bromoacetyl bromide under controlled conditions to yield the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrogen bromide formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings to maintain consistency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted piperazine derivatives, ketones, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials[][3].
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone involves its interaction with biological molecules. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can inhibit enzyme activity or disrupt cellular processes, making it useful in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-(2-Bromoethyl)piperazin-1-yl)ethanone hydrobromide
- 2-Bromo-1-(1-Boc-piperidin-4-yl)ethanone
- 2-Bromo-1-(2-pyridinyl)-1-ethanone hydrobromide
Uniqueness
2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone is unique due to its dual bromine substitution, which enhances its reactivity and versatility in chemical syntheses.
Propiedades
Número CAS |
6302-66-5 |
|---|---|
Fórmula molecular |
C8H12Br2N2O2 |
Peso molecular |
328.00 g/mol |
Nombre IUPAC |
2-bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C8H12Br2N2O2/c9-5-7(13)11-1-2-12(4-3-11)8(14)6-10/h1-6H2 |
Clave InChI |
DHZOUIWDQCNEFL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C(=O)CBr)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


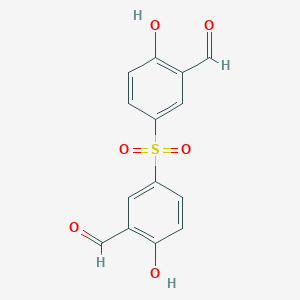
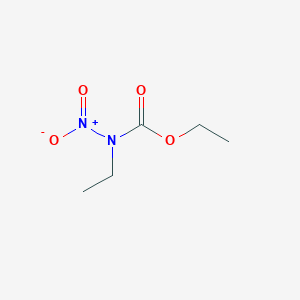


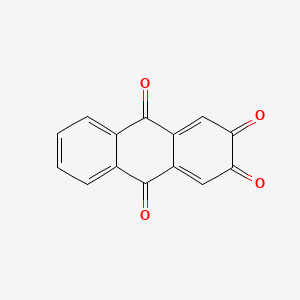
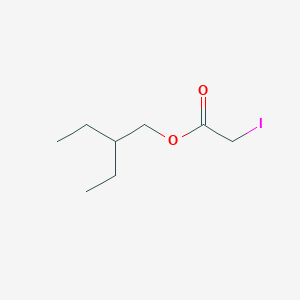
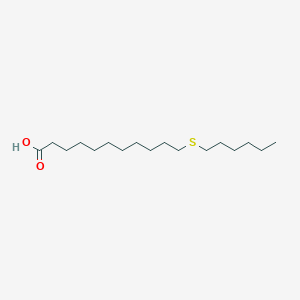


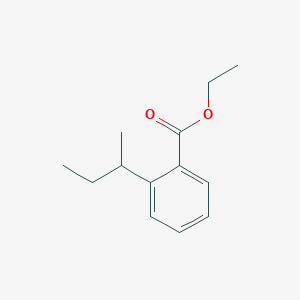
![N-[3-(2-Amino-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)propyl]-N-benzylacetamide](/img/structure/B14731092.png)
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

